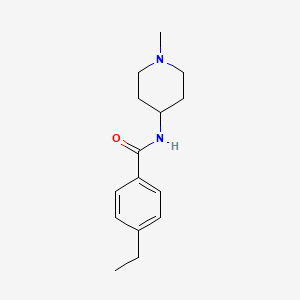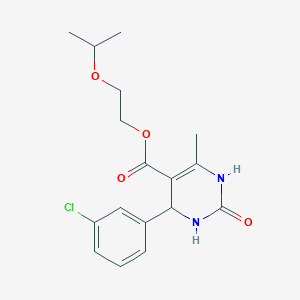![molecular formula C16H18ClN3O2S B4998165 N-(3,4-dimethoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B4998165.png)
N-(3,4-dimethoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dimethoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine hydrochloride, also known as DMPT, is a chemical compound that has been widely used in scientific research. It belongs to the family of thieno[2,3-d]pyrimidine derivatives and has been found to have various biochemical and physiological effects.
作用機序
The mechanism of action of N-(3,4-dimethoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine hydrochloride involves its binding to the ATP-binding site of CK2, thereby inhibiting its activity. CK2 has been found to be overexpressed in various cancer cells, and its inhibition by this compound has been shown to induce apoptosis in cancer cells. This compound has also been found to inhibit the growth of various cancer cell lines, making it a potential anticancer agent.
Biochemical and Physiological Effects
Apart from its inhibitory effect on CK2, this compound has been found to have various other biochemical and physiological effects. It has been shown to inhibit the activity of other kinases such as PIM1 and PIM3, which are also involved in cancer cell proliferation. This compound has also been found to inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli, making it a potential antibacterial agent.
実験室実験の利点と制限
One of the major advantages of N-(3,4-dimethoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine hydrochloride is its specificity for CK2 inhibition, making it a valuable tool for studying the role of CK2 in cellular processes. This compound has also been found to have low toxicity and good solubility, making it easy to use in lab experiments. However, one of the limitations of this compound is its hydrophobicity, which can lead to poor bioavailability in vivo.
将来の方向性
There are several future directions for the use of N-(3,4-dimethoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine hydrochloride in scientific research. One of the potential applications of this compound is in the development of anticancer drugs. Its inhibitory effect on CK2 and other kinases involved in cancer cell proliferation makes it a promising candidate for the development of targeted anticancer therapies. This compound can also be used in the development of antibacterial agents, given its inhibitory effect on bacterial growth. Further studies are needed to explore the full potential of this compound in these areas.
Conclusion
In conclusion, this compound is a valuable tool for studying the role of CK2 in cellular processes. Its specificity for CK2 inhibition, low toxicity, and good solubility make it a useful compound for lab experiments. This compound has also been found to have various biochemical and physiological effects and has potential applications in the development of anticancer and antibacterial agents. Further studies are needed to explore the full potential of this compound in these areas.
合成法
The synthesis of N-(3,4-dimethoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine hydrochloride involves the reaction of 3,4-dimethoxybenzaldehyde with 2-amino-4,5-dimethylthiophene to form 3,4-dimethoxy-N-(2-thienylmethylene)aniline. This intermediate is then reacted with 2-cyano-3,3-dimethylacrylonitrile to form this compound. The final product is obtained as a hydrochloride salt by reacting this compound with hydrochloric acid.
科学的研究の応用
N-(3,4-dimethoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine hydrochloride has been extensively used in scientific research as a potent inhibitor of protein kinase CK2. CK2 is a serine/threonine kinase that plays a crucial role in various cellular processes such as cell proliferation, differentiation, and apoptosis. This compound has been found to inhibit CK2 activity both in vitro and in vivo, making it a valuable tool for studying the role of CK2 in cellular processes.
特性
IUPAC Name |
N-(3,4-dimethoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2S.ClH/c1-9-10(2)22-16-14(9)15(17-8-18-16)19-11-5-6-12(20-3)13(7-11)21-4;/h5-8H,1-4H3,(H,17,18,19);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFYZVLYATZRBOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC=NC(=C12)NC3=CC(=C(C=C3)OC)OC)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{2-methoxy-4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetonitrile](/img/structure/B4998095.png)
![4-ethyl-1,3-dimethyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione](/img/structure/B4998112.png)
![1-phenyl-3-[4-(2-pyrimidinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B4998118.png)
![1-[(5-bromo-2-furyl)methyl]-4-(3-methoxyphenyl)piperazine](/img/structure/B4998125.png)
![N-isopropyl-2-nitro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide](/img/structure/B4998129.png)
![4-chloro-N-({[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B4998135.png)
![5-{[(2-chlorophenyl)amino]methylene}-1-(2-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4998137.png)
![4-pentylbicyclo[2.2.2]oct-1-yl 4-hexylbenzoate](/img/structure/B4998143.png)
![3,4-dichloro-N-{3-[(ethylamino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-1-benzothiophene-2-carboxamide](/img/structure/B4998146.png)



